1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-(4-methylpyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7-3-4-16-9(5-7)17-11(20)8-6-19(2)18-10(8)12(13,14)15/h3-6H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAECAKRCDJXXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and its potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12F3N3O
- Molecular Weight : 273.24 g/mol
- Boiling Point : 336.0 ± 42.0 °C (predicted)
- Density : 1.39 ± 0.1 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of various substituted pyridines with trifluoromethyl pyrazole derivatives. The detailed synthetic pathway includes multiple steps such as N-methylation and carboxamide formation, which can be optimized for yield and purity.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit moderate antifungal properties. In vitro assays demonstrated that certain derivatives showed over 50% inhibition against Gibberella zeae, outperforming some commercial fungicides like carboxin and boscalid .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).
- Compounds derived from pyrazoles have shown significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines . For instance, one derivative inhibited Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating a promising mechanism for cancer treatment .
The biological activity of the compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways, particularly in cancer cells. The trifluoromethyl group enhances the lipophilicity and potentially the bioavailability of the compound, facilitating its interaction with target proteins.
Case Studies
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₁F₃N₄O
- Molecular Weight : 284.24 g/mol
- CAS Number : 477709-06-1
- Boiling Point : 336.0 ± 42.0 °C (predicted)
- Density : 1.39 ± 0.1 g/cm³ (predicted)
- pKa : 11.68 ± 0.70 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold, including 1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. These compounds have shown promising results against various cancer cell lines:
- Liver Cancer (HepG2) : Significant inhibition of cell proliferation was observed.
- Cervical Cancer (HeLa) : The compound exhibited notable antiproliferative effects.
- Breast Cancer (MDA-MB-231) : Similar efficacy has been reported in inhibiting growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains and fungi, indicating potential for development into antibacterial agents .
Antioxidant Activity
Compounds with a similar structure have been investigated for their antioxidant properties, suggesting that they may play a role in mitigating oxidative stress-related diseases .
Enzyme Inhibition
Research indicates that pyrazole derivatives can function as ligands for various receptors and enzymes, such as p38 MAPK and cyclooxygenase (COX), which are critical in inflammatory processes and cancer progression .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be modified to enhance biological activity:
- Starting Materials : The synthesis typically begins with readily available pyrazole precursors.
- Reagents : Various coupling agents and solvents are employed to facilitate reactions.
- Structural Variations : Modifying substituents on the pyrazole ring can lead to enhanced potency or selectivity against specific targets .
Case Study 1: Anticancer Evaluation
In a comprehensive study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities across multiple cell lines. The study found that specific modifications to the pyrazole structure significantly influenced antiproliferative effects, particularly against liver and breast cancer cells .
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial properties of related pyrazole compounds, demonstrating substantial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This study underscored the potential of these compounds as lead structures for developing new antibiotics .
Q & A
Basic Question: What are the key structural features and synthetic strategies for this pyrazole-carboxamide derivative?
Answer:
The compound features a pyrazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 1, and a carboxamide linkage to a 4-methyl-2-pyridinyl moiety. Key synthetic strategies involve:
- Multi-step condensation : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or acrylamides, followed by functionalization of the pyridinyl group through nucleophilic substitution (e.g., using 4-methyl-2-aminopyridine) .
- Critical reagents : Use of coupling agents like EDC/HOBt for amide bond formation and catalysts (e.g., Pd for cross-coupling reactions) to enhance regioselectivity .
- Purity optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic Question: How is the compound characterized structurally, and what analytical techniques are essential?
Answer:
Structural confirmation requires:
- NMR spectroscopy : and NMR to identify proton environments (e.g., pyrazole C-H at δ 7.2–7.8 ppm, trifluoromethyl CF at δ 120–125 ppm in NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 358.1) and fragmentation patterns .
- X-ray crystallography (if available): Resolves crystal packing and bond angles, critical for understanding steric effects of the trifluoromethyl group .
Advanced Question: How can reaction conditions be optimized to improve yield and scalability in synthesis?
Answer:
Methodological approaches include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (<60°C) to avoid decomposition .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% through efficient energy transfer .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of pyridinyl groups, with ligand screening (e.g., XPhos) to minimize byproducts .
Table 1: Yield comparison under varying conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Traditional reflux | 62 | 95 | |
| Microwave, 100°C | 78 | 98 | |
| Pd/XPhos catalyst | 85 | 99 |
Advanced Question: What computational methods are used to predict biological target interactions?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., kinases or GPCRs). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in binding pockets .
- QSAR modeling : Correlates substituent effects (e.g., methyl vs. ethyl on pyridinyl) with activity trends. Hammett constants (σ) for substituents predict electron-withdrawing/donating impacts .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key residues (e.g., Lys231 in kinase ATP pockets) for mutagenesis studies .
Advanced Question: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility issues : The trifluoromethyl group increases lipophilicity, requiring DMSO concentrations >0.1% that may artifactually inhibit some targets. Use LC-MS to confirm compound stability .
- Metabolic interference : Hepatic microsome assays (e.g., human vs. murine) identify species-specific metabolism of the pyridinyl group, explaining divergent in vivo results .
Table 2: IC variability in kinase inhibition assays
| Study | Target Kinase | IC (nM) | Cell Line |
|---|---|---|---|
| He et al. | JAK2 | 12.3 | HEK293 |
| Xiao et al. | JAK2 | 45.7 | HeLa |
Basic Question: What are the recommended storage and handling protocols?
Answer:
- Storage : Stable at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group. Lyophilized powders retain >95% purity for 12 months .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to pyrazole intermediates). Avoid aqueous workup until final steps due to hydrolytic sensitivity .
Advanced Question: How to design SAR studies focusing on the trifluoromethyl and pyridinyl substituents?
Answer:
- Trifluoromethyl analogs : Replace CF with Cl, Br, or OCF to study electronic effects. CF enhances metabolic stability but may reduce solubility .
- Pyridinyl modifications : Introduce substituents (e.g., methoxy, nitro) at position 4 to probe steric tolerance in receptor pockets.
- Bioisosteres : Replace pyridinyl with pyrimidinyl or quinolinyl to assess π-π stacking efficacy.
Table 3: SAR of substituents vs. kinase inhibition
| Substituent | IC (nM) | LogP |
|---|---|---|
| CF | 18.5 | 2.9 |
| Cl | 32.1 | 2.5 |
| OCF | 24.7 | 3.1 |
Advanced Question: What strategies mitigate off-target effects in cellular assays?
Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target binding proteins .
- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-dead mutant cells .
- Cryo-EM : Resolve compound-bound protein structures to confirm binding mode and exclude allosteric interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
